S-Lactoylglutathione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

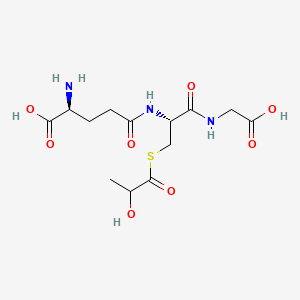

S-Lactoylglutathione is an intermediate compound in the glutathione-dependent metabolism of methylglyoxal, a toxic byproduct of glucose metabolism. This compound is formed through the action of glyoxalase I and is subsequently converted to D-lactate and glutathione by glyoxalase II . This compound plays a crucial role in cellular detoxification processes and has been studied for its potential implications in various metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Lactoylglutathione is typically synthesized through the enzymatic reaction involving glyoxalase I and methylglyoxal in the presence of reduced glutathione . The reaction conditions often involve maintaining a pH of around 7.0 to 7.5 and a temperature of approximately 37°C to optimize enzyme activity .

Industrial Production Methods

Industrial production of this compound can involve the use of recombinant microorganisms, such as genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae, which overexpress glyoxalase I and glyoxalase II . These microorganisms are cultured under controlled conditions to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

S-Lactoylglutathione primarily undergoes hydrolysis and isomerization reactions. The hydrolysis reaction, catalyzed by glyoxalase II, converts this compound into D-lactate and glutathione . The isomerization reaction involves the conversion of hemithioacetal adducts formed between glutathione and aldehydes such as methylglyoxal .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include reduced glutathione and methylglyoxal . The reactions are typically carried out under physiological conditions, with a neutral pH and a temperature of around 37°C .

Major Products Formed

The major products formed from the reactions involving this compound are D-lactate and glutathione . These products are essential for cellular detoxification and maintaining redox balance .

Scientific Research Applications

S-Lactoylglutathione has been extensively studied for its role in various scientific research applications:

Mechanism of Action

S-Lactoylglutathione exerts its effects through the glyoxalase pathway. Glyoxalase I catalyzes the formation of this compound from methylglyoxal and reduced glutathione . Glyoxalase II then hydrolyzes this compound to produce D-lactate and glutathione . This pathway is crucial for detoxifying methylglyoxal and protecting cells from its cytotoxic effects .

Comparison with Similar Compounds

S-Lactoylglutathione is unique compared to other similar compounds due to its specific role in the glyoxalase pathway. Similar compounds include:

Glutathione: A tripeptide involved in various cellular processes, including detoxification and antioxidant defense.

Methylglyoxal: A reactive aldehyde that is detoxified by the glyoxalase system.

D-Lactate: A product of the hydrolysis of this compound, involved in cellular metabolism.

This compound stands out due to its specific function as an intermediate in the detoxification of methylglyoxal, highlighting its importance in maintaining cellular homeostasis .

Biological Activity

S-Lactoylglutathione (SLG) is a peptide compound derived from glutathione, playing a critical role in various biological processes, particularly in detoxification and cellular metabolism. This article delves into the biological activity of SLG, highlighting its enzymatic functions, effects on cellular health, and potential therapeutic applications.

This compound is classified as an oligopeptide, consisting of glutathione conjugated with a lactoyl group. It exists across all living organisms, indicating its fundamental biological importance. The compound can be synthesized endogenously through the action of lactoylglutathione lyase, which catalyzes the conversion of methylglyoxal—a toxic byproduct of glycolysis—into SLG .

Biological Functions

Detoxification Mechanism

SLG is primarily involved in detoxifying methylglyoxal, which can be detrimental to cellular integrity. Studies have shown that SLG formation is significantly increased in response to methylglyoxal exposure, suggesting a protective mechanism against glycolytic stress. The enzyme lactoylglutathione lyase plays a pivotal role in this process by facilitating the conversion of methylglyoxal into SLG, thereby mitigating its cytotoxic effects .

Cellular Growth Inhibition

Research indicates that SLG can inhibit the growth of certain cancer cells. For instance, a study demonstrated that SLG led to apoptosis in human leukemia cells by interfering with de novo pyrimidine synthesis pathways . This suggests that SLG may have potential as a chemotherapeutic agent, particularly in targeting malignancies characterized by elevated levels of methylglyoxal.

Table 1: Key Studies on this compound

Case Study: Chemosensitivity in Cancer Patients

A clinical study assessed the serum levels of SLG in patients undergoing neoadjuvant chemotherapy. The results indicated that lower levels of SLG were associated with increased chemosensitivity to treatment regimens involving oxaliplatin and cisplatin . This finding underscores the potential for SLG as a biomarker for predicting therapeutic responses in cancer treatments.

Metabolic Role and Implications

This compound is also involved in various metabolic pathways beyond detoxification. It participates in pyruvate metabolism and can be hydrolyzed back into glutathione and D-lactic acid through specific enzymatic actions . This reversible nature highlights its role in maintaining cellular redox balance and energy metabolism.

Properties

CAS No. |

25138-66-3 |

|---|---|

Molecular Formula |

C13H21N3O8S |

Molecular Weight |

379.39 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxypropanoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C13H21N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h6-8,17H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6?,7-,8-/m0/s1 |

InChI Key |

VDYDCVUWILIYQF-ALKRTJFJSA-N |

Isomeric SMILES |

CC(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

Canonical SMILES |

CC(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.